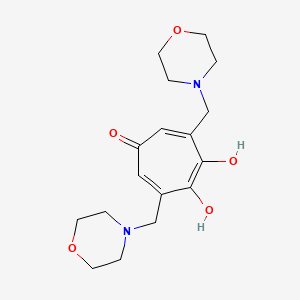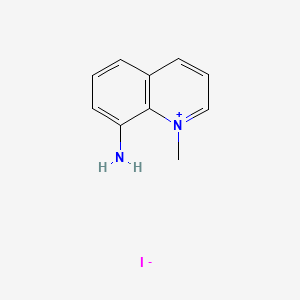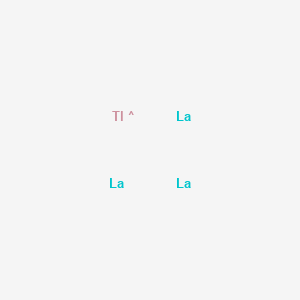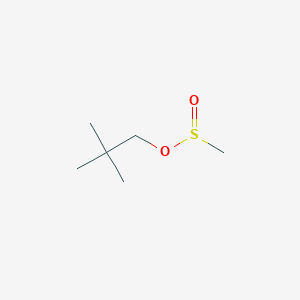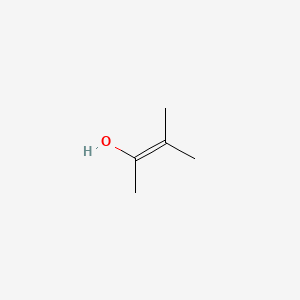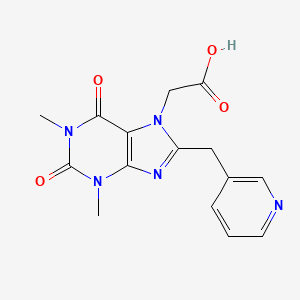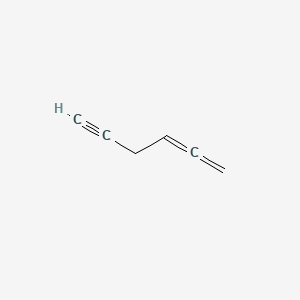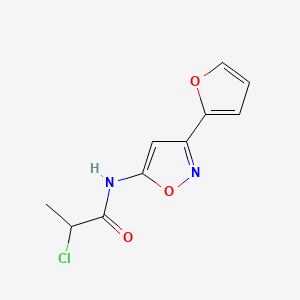
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide typically involves the reaction of 2-chloropropanamide with a suitable isoxazole derivative. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide or dichloromethane, at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving isoxazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide: This compound shares a similar structural framework but differs in the substitution pattern on the furan ring.
2-Chloro-N-(3-(2-furanyl)but-3-en-2-ylideneamino)benzamide: Another structurally related compound with different functional groups attached to the core structure.
Uniqueness
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide is unique due to its specific combination of a furan ring and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
37853-38-6 |
|---|---|
Molekularformel |
C10H9ClN2O3 |
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
2-chloro-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(11)10(14)12-9-5-7(13-16-9)8-3-2-4-15-8/h2-6H,1H3,(H,12,14) |
InChI-Schlüssel |
NMVHEDPJAONNPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC(=NO1)C2=CC=CO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


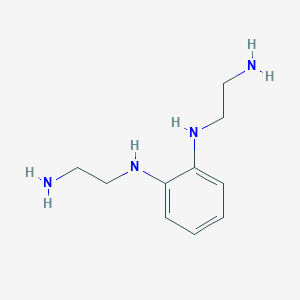
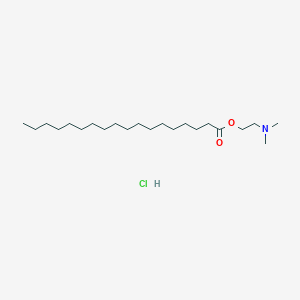
![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
